

A Technical Guide to the Physicochemical Properties of 4-Hexenoic Acid

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Compound of Interest

Compound Name: 4-Hexenoic acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of **4-Hexenoic acid**. The information is curated for professionals in research and development, with a focus on clarity, data presentation, and experimental context. **4-Hexenoic acid**, a medium-chain unsaturated fatty acid, is of interest for its potential applications in various fields, including its use as a flavoring agent, a chemical intermediate, and for its potential biological activities.^[1]

Core Physicochemical Data

The quantitative physicochemical properties of **4-Hexenoic acid** are summarized below. It is important to note that values can differ based on the specific isomer ((E)-trans or (Z)-cis) and whether the data is experimentally determined or predicted.

Property	Value	Isomer / Notes	Source(s)
Molecular Formula	C ₆ H ₁₀ O ₂	Not applicable	[2] [3] [4] [5] [6]
Molecular Weight	114.14 g/mol	Not applicable	[2] [3] [6] [7]
pKa	4.68 ± 0.10	Predicted	[4] [5] [8]
4.98	Predicted	[9]	
Boiling Point	163-165 °C	(E)-isomer	[2] [5]
98 °C at 11 Torr	(E)-isomer	[2] [4] [5] [8]	
100 °C at 10 mmHg	Not specified	[10] [11]	
203-204 °C at 760 mmHg	Not specified (est.)	[12]	
Melting Point	-17 to -15 °C	(E)-isomer	[2] [4] [5] [8]
-35 °C	(E)-isomer	[2] [5]	
17.3 °C	Not specified (est.)	[10]	
Density	~0.92 g/mL	(E)-isomer	[2] [5]
0.985 ± 0.06 g/cm ³	Predicted	[2] [4] [5] [8]	
0.958 g/mL	(Z)-isomer	[10] [11]	
Refractive Index	1.4390	Not specified	[10] [11]
logP (o/w)	1.1	XLogP3	[3] [8]
1.22	ALOGPS (Predicted)	[9]	
1.43	Calculated	[13]	
1.493	Estimated	[12]	
Water Solubility	7069 mg/L at 25 °C	(Z)-isomer (est.)	[14]
Appearance	Colorless liquid	(E)-isomer	[2] [4] [5]
Odor	Fruity	(E)-isomer	[2] [4] [5]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. Below are generalized protocols for two key parameters, pKa and logP, based on standard laboratory techniques.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like **4-Hexenoic acid**, potentiometric titration is a reliable method.

Principle: The pKa is the pH at which the acid is 50% dissociated into its conjugate base. This point corresponds to the midpoint of the titration curve, where the pH changes least upon addition of a strong base.

Methodology:

- **Preparation:** A known concentration of **4-Hexenoic acid** is dissolved in deionized water. A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.
- **Titration Setup:** The acid solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution to monitor the pH continuously.
- **Data Collection:** The strong base is added to the acid solution in small, precise increments using a burette. After each addition, the solution is allowed to stabilize, and the pH is recorded.
- **Analysis:** The recorded pH values are plotted against the volume of titrant added. The equivalence point is identified as the point of steepest inflection on the curve. The pKa is determined by finding the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[\[15\]](#)

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. The shake-flask method is the traditional and most widely accepted technique for its experimental determination.[\[16\]](#)

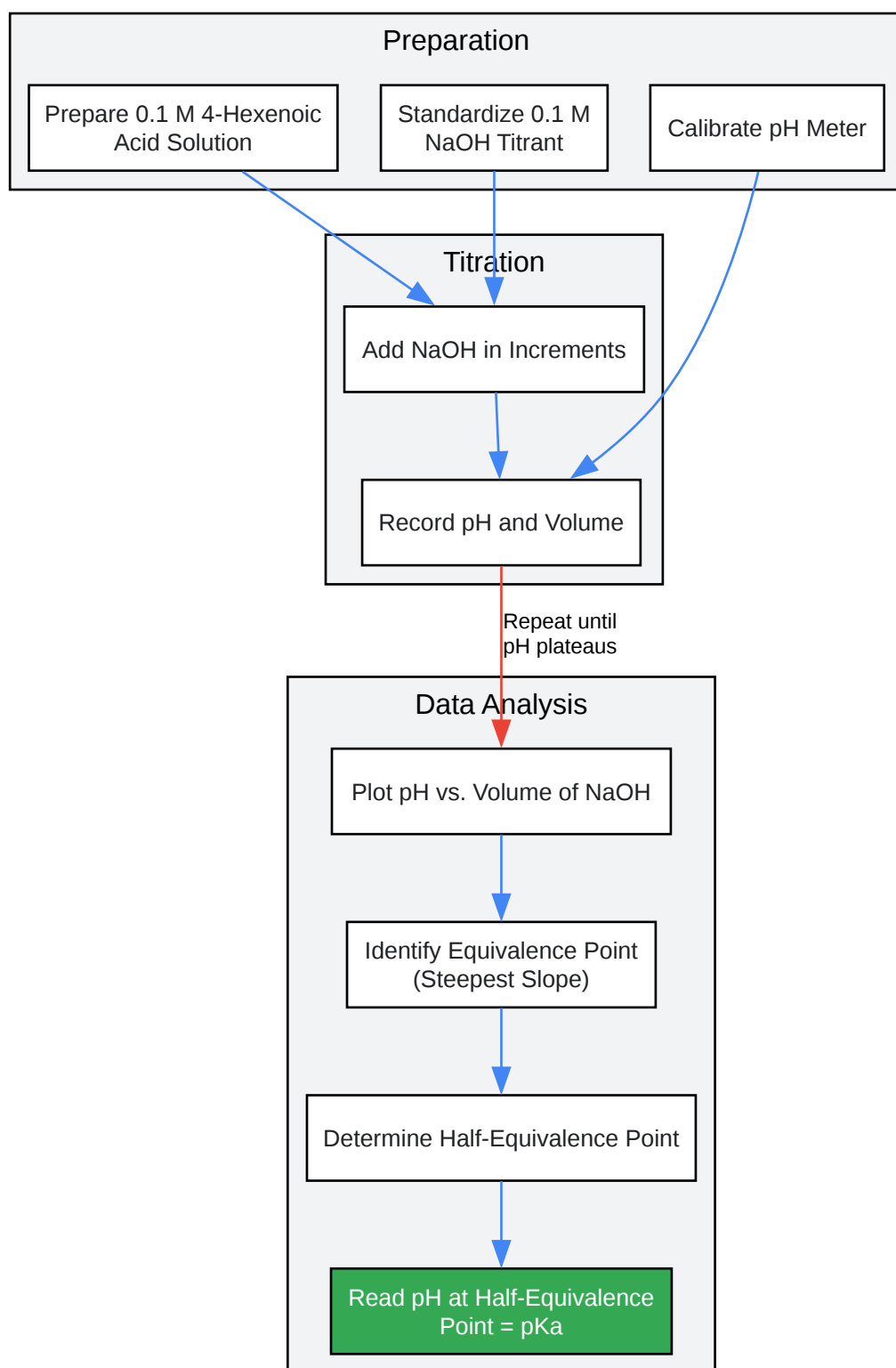
Principle: LogP is the base-10 logarithm of the ratio of a compound's concentration in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium. [17] A positive value indicates higher solubility in lipids (lipophilic), while a negative value indicates higher solubility in water (hydrophilic).[16]

Methodology:

- Phase Preparation: High-purity n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period.[18]
- Sample Preparation: A small, known amount of **4-Hexenoic acid** is dissolved in one of the phases (typically the one in which it is more soluble).
- Partitioning: The prepared solution is added to a separation funnel containing a known volume of the second phase. The funnel is then shaken vigorously for a set period to allow the compound to partition between the two immiscible layers until equilibrium is reached.
- Phase Separation: The mixture is allowed to stand until the octanol and aqueous layers are clearly separated.
- Concentration Analysis: The concentration of **4-Hexenoic acid** in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
- Calculation: The logP value is calculated using the formula: $\log P = \log_{10} ([\text{solute}]_{\text{octanol}} / [\text{solute}]_{\text{aqueous}})$ [16]

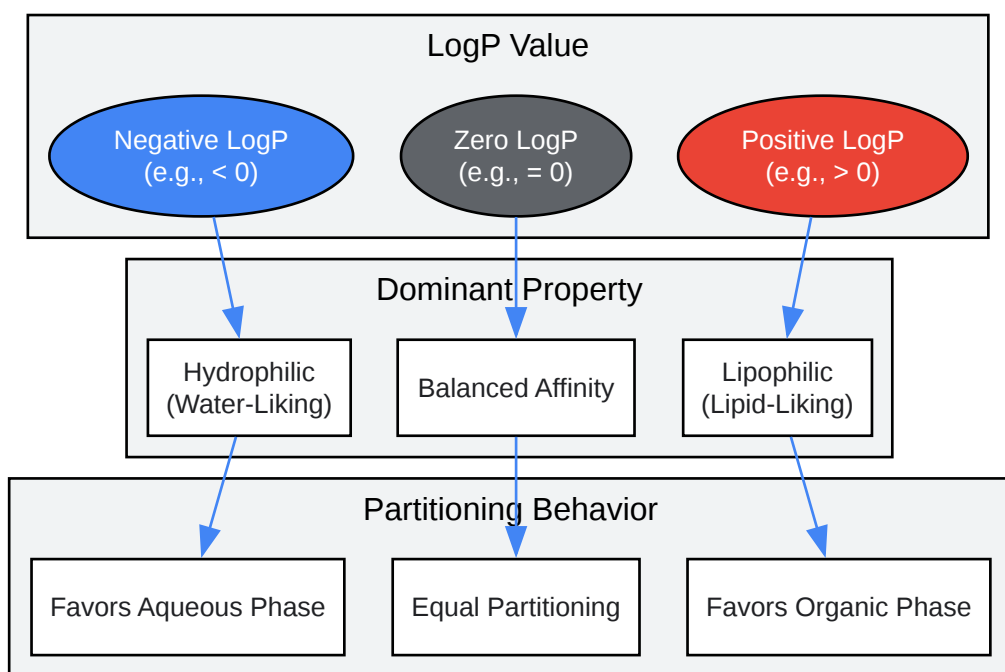
Visualizations: Workflows and Relationships

Diagrams are provided to illustrate key experimental and logical workflows relevant to the study of **4-Hexenoic acid**.



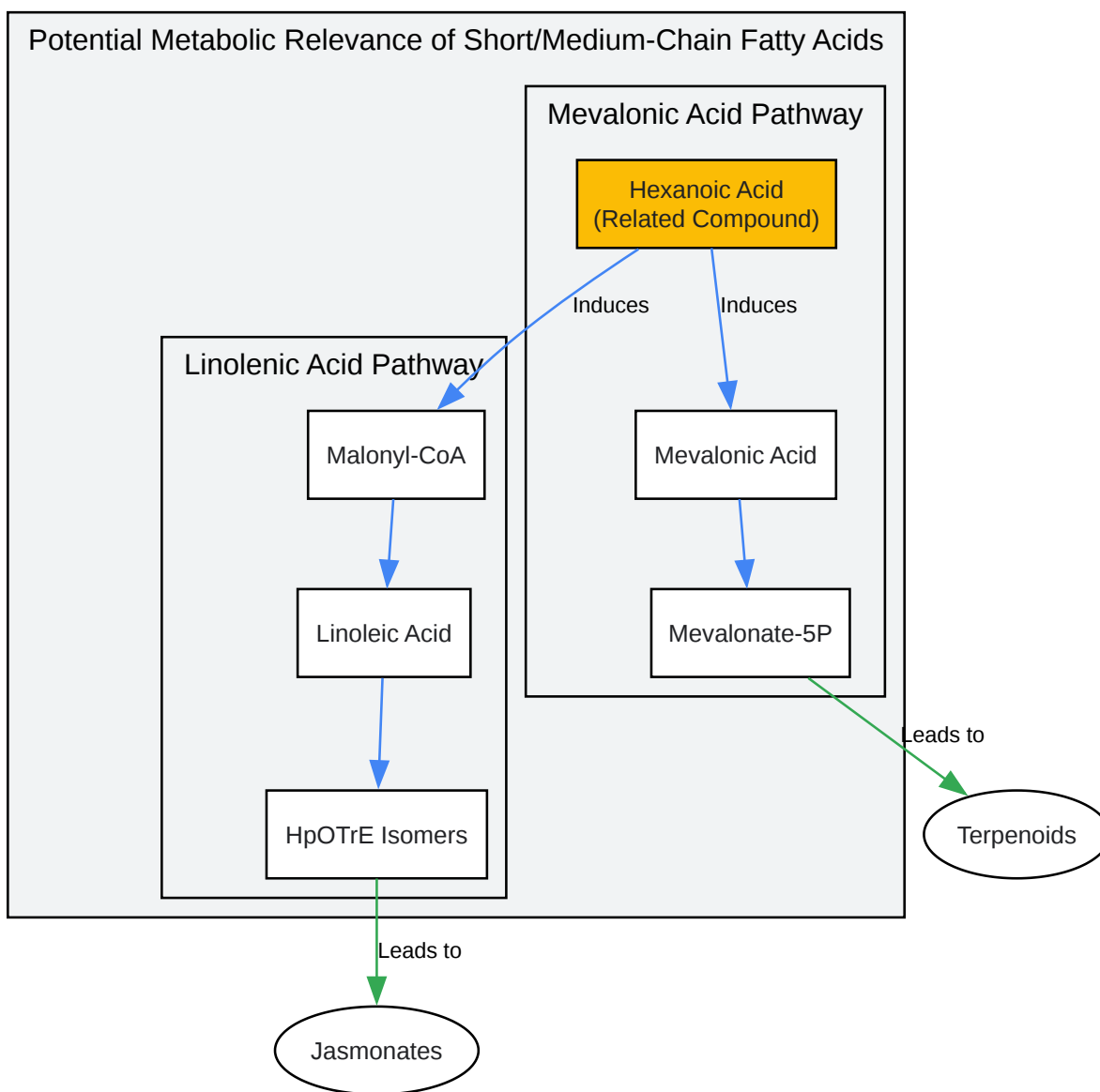
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Caption: Workflow for pKa determination by potentiometric titration.



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Caption: Relationship between LogP, molecular properties, and partitioning.



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Caption: Potential biological pathway involvement for related fatty acids.[19]

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